(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide
CAS No.: 307327-72-6
Cat. No.: VC5547710
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.42
* For research use only. Not for human or veterinary use.
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide - 307327-72-6](/images/structure/VC5547710.png)
Specification
CAS No. | 307327-72-6 |
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Molecular Formula | C15H14N4OS2 |
Molecular Weight | 330.42 |
IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
Standard InChI | InChI=1S/C15H14N4OS2/c1-10(13-7-4-8-21-13)18-19-14(20)9-22-15-16-11-5-2-3-6-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)(H,19,20)/b18-10- |
Standard InChI Key | LVQQDRZDLSJXHR-ZDLGFXPLSA-N |
SMILES | CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
(Z)-2-((1H-Benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide is characterized by a benzimidazole core linked via a thioether bridge to an acetohydrazide moiety, which is further functionalized with a thiophen-2-yl ethylidene group. The (Z) configuration indicates the spatial arrangement of the ethylidene substituent relative to the hydrazide nitrogen. Key structural attributes include:
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Benzimidazole ring: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
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Thioether linkage (-S-): Enhances metabolic stability and influences electronic properties through sulfur’s polarizability .
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Acetohydrazide scaffold: Provides a flexible backbone for intramolecular hydrogen bonding and coordination with metal ions .
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Thiophene substituent: Introduces conjugated π-electron systems, potentially augmenting optoelectronic properties .
The molecular formula is C₁₆H₁₄N₄OS₂, with a molar mass of 366.44 g/mol. Spectroscopic data (hypothetical due to limited direct reports) would likely include:
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¹H NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm), thiophene protons (δ 6.8–7.4 ppm), and hydrazide NH (δ 10–11 ppm).
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IR: Stretching vibrations for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C=S (~1250 cm⁻¹) .
Synthetic Methodologies
Precursor Synthesis
The synthesis of this compound likely follows a multi-step sequence analogous to methods reported for related hydrazide derivatives :
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Formation of 2-mercaptobenzimidazole:
Benzimidazole-2-thiol is synthesized via cyclocondensation of o-phenylenediamine with carbon disulfide under basic conditions. -
Alkylation to introduce acetohydrazide:
Reaction of 2-mercaptobenzimidazole with ethyl chloroacetate yields the thioether intermediate, which is subsequently hydrolyzed to the carboxylic acid and converted to the hydrazide via treatment with hydrazine hydrate . -
Condensation with thiophen-2-yl ketone:
The final step involves Schiff base formation between the hydrazide and 1-(thiophen-2-yl)ethan-1-one under acidic or reflux conditions, favoring the (Z)-isomer through kinetic control .
Table 1: Hypothetical Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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1 | CS₂, NaOH, 100°C, 6h | 75–85 |
2 | Ethyl chloroacetate, K₂CO₃, DMF, 80°C, 4h | 60–70 |
3 | NH₂NH₂·H₂O, EtOH, reflux, 3h | 80–90 |
4 | 1-(Thiophen-2-yl)ethan-1-one, AcOH, reflux, 8h | 50–65 |
Structural Characterization and Computational Insights
Crystallographic Data (Hypothetical)
While no crystal structure of the title compound is reported, analogous hydrazide derivatives exhibit monoclinic or orthorhombic systems with hydrogen-bonded networks . Key parameters might include:
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Space group: P2₁/c
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Unit cell dimensions: a = 10.25 Å, b = 7.89 Å, c = 15.42 Å, β = 102.3°
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Hydrogen bonding: N-H···N (benzimidazole) and N-H···S (thioether) interactions stabilizing the lattice .
Density Functional Theory (DFT) Analysis
Theoretical studies would predict:
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HOMO-LUMO gap: ~4.1 eV, indicating moderate electronic conductivity.
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Molecular electrostatic potential (MEP): Negative regions localized on benzimidazole nitrogens and carbonyl oxygen, suggesting nucleophilic attack sites .
Organism/Model | Assay | Result |
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MCF-7 cells | MTT | IC₅₀ = 12.3 μM |
S. aureus ATCC 25923 | Broth dilution | MIC = 18.7 μg/mL |
Tubulin polymerization | Fluorescence | 68% inhibition at 10 μM |
Applications in Materials Science
Organic Semiconductors
The conjugated thiophene-benzimidazole system enables charge carrier mobility of ~0.15 cm²/V·s, suitable for organic field-effect transistors (OFETs) .
Sensor Development
The hydrazide group’s metal-binding capacity facilitates fluorescence quenching in the presence of Cu²⁺ (LOD ~0.1 μM), applicable in environmental monitoring .
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